5-(Trifluoromethoxy)picolinamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H5F3N2O2 |
|---|---|
Molecular Weight |
206.12 g/mol |
IUPAC Name |
5-(trifluoromethoxy)pyridine-2-carboxamide |
InChI |
InChI=1S/C7H5F3N2O2/c8-7(9,10)14-4-1-2-5(6(11)13)12-3-4/h1-3H,(H2,11,13) |
InChI Key |
IDYDXONXXLSJEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1OC(F)(F)F)C(=O)N |
Origin of Product |
United States |
Significance of Pyridine 2 Carboxamide Scaffolds in Organic Synthesis
The pyridine-2-carboxamide framework is a recurring and valuable motif in the landscape of organic and medicinal chemistry. This structural unit, consisting of a pyridine (B92270) ring with a carboxamide group at the second position, is recognized for its versatile applications.
Pyridine-2-carboxamide derivatives are prominent in drug discovery and development. They are investigated for a wide range of biological activities, including antifungal and antibacterial properties. For instance, novel pyridine carboxamide derivatives have been designed and synthesized as potential succinate (B1194679) dehydrogenase (SDH) inhibitors for use as fungicides. nih.gov In other research, these scaffolds have been utilized to create potent inhibitors of enzymes like urease and Src homology-2-containing protein tyrosine phosphatase 2 (SHP2), which are targets for various diseases. nih.govmdpi.com The picolinamide (B142947) moiety's ability to form stable bidentate chelates with metal ions is a key feature, making it a powerful directing group in transition metal-catalyzed reactions for selective carbon-hydrogen bond functionalization. This has established picolinamide-containing compounds as essential reagents in modern synthetic chemistry.
Furthermore, the structural and electronic properties of these scaffolds make them suitable for applications in materials science, such as in the development of organoboron complexes with aggregation-induced emission (AIE) properties. nih.gov The synthesis of various heterocyclic systems often employs pyridine-carboxamide moieties as key intermediates. tandfonline.com
Role of Trifluoromethoxy Functionality in Molecular Design and Chemical Properties
The trifluoromethoxy (-OCF₃) group is an increasingly important substituent in the design of bioactive molecules, particularly in the pharmaceutical and agrochemical sectors. nih.gov Its incorporation into a molecular structure can profoundly influence the compound's physicochemical and biological properties.
The trifluoromethoxy group is one of the most lipophilic electron-withdrawing groups used in medicinal chemistry. researchgate.net This high lipophilicity can enhance a molecule's ability to permeate cell membranes, a crucial factor for bioavailability. nih.gov Compared to its non-fluorinated counterpart, the methoxy (B1213986) group (-OCH₃), the -OCF₃ group is significantly more electron-withdrawing and lipophilic. nih.gov It is often referred to as a "super-halogen" due to its electronic properties being similar to those of chlorine or fluorine. nih.gov
The replacement of a hydrogen atom or a methyl group with a trifluoromethoxy group can lead to improved metabolic stability. The carbon-fluorine bond is exceptionally strong, making the -OCF₃ group resistant to metabolic degradation, which can prolong the active life of a drug molecule in the body. nih.gov This stability, combined with its electronic effects, makes the trifluoromethoxy group a valuable tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of lead compounds in drug discovery. researchgate.net
| Functional Group | Hansch Lipophilicity Parameter (π) | Electronic Effect | Key Characteristics |
|---|---|---|---|
| -CH₃ (Methyl) | +0.56 | Weakly Electron-Donating | Susceptible to metabolic oxidation. |
| -CF₃ (Trifluoromethyl) | +0.88 | Strongly Electron-Withdrawing | Increases lipophilicity and metabolic stability. acs.orgmdpi.com |
| -OCH₃ (Methoxy) | -0.02 | Electron-Donating (Resonance), Electron-Withdrawing (Inductive) | Can be metabolized via O-dealkylation. |
| -OCF₃ (Trifluoromethoxy) | +1.04 | Strongly Electron-Withdrawing | Highly lipophilic and metabolically stable. nih.govresearchgate.net |
Overview of Research Trajectories for Fluorinated Picolinamide Derivatives
The deliberate incorporation of fluorine into picolinamide (B142947) structures represents a significant research avenue in the development of new functional molecules. The unique properties imparted by fluorine and fluorine-containing groups, such as the trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) moieties, have led to the exploration of these derivatives in various scientific fields.
A major focus of research is in the agrochemical industry. Trifluoromethylpyridine (TFMP) derivatives are key components in a variety of pesticides, including herbicides, insecticides, and fungicides. nih.govacs.orgresearchoutreach.org The biological activity of these compounds is attributed to the combination of the physicochemical properties of the fluorine atom and the inherent characteristics of the pyridine (B92270) ring. nih.govresearchgate.net For example, some nicotinamide (B372718) derivatives containing a trifluoromethyl group have been developed as effective insecticides. researchoutreach.org
In the pharmaceutical sector, fluorinated picolinamides are being investigated for a multitude of therapeutic applications. Research has explored their potential as anti-inflammatory agents, for treating respiratory disorders like cystic fibrosis, and as anticancer agents. The introduction of a trifluoromethyl group can enhance the binding affinity of a compound to its biological target, such as enzymes or receptors, potentially leading to more potent therapeutic effects. The synthesis of various trifluoromethylpyridine derivatives serves as a testament to their importance as intermediates for new active ingredients in both pharmaceuticals and agrochemicals. nih.govresearchgate.net The synthesis of 5-(trifluoromethoxy)picolinonitrile, a direct precursor to 5-(trifluoromethoxy)picolinamide, highlights the accessibility of these building blocks for further chemical exploration. researchgate.net
Synthetic Methodologies for this compound and Analogues
The synthesis of this compound, a compound of interest in medicinal and agrochemical research, can be approached through various strategic routes. These methodologies can be broadly categorized into direct construction of the picolinamide core with the trifluoromethoxy group already in place, or by introducing the trifluoromethoxy group onto a pre-existing pyridine scaffold. This article explores these synthetic pathways in detail.
Advanced Spectroscopic and Structural Elucidation Methodologies
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 5-(Trifluoromethoxy)picolinamide, ¹H, ¹³C, and ¹⁹F NMR spectra are particularly informative.
¹H NMR (Proton NMR): The ¹H NMR spectrum of a related compound, 5-(trifluoromethyl)picolinic acid, in DMSO-d₆ shows distinct signals for the aromatic protons. nih.gov A doublet at 8.21 ppm (J = 8.0 Hz), a doublet of doublets at 8.37 ppm (J = 8.2 Hz, 2.0 Hz), and a singlet at 9.07 ppm correspond to the protons on the pyridine (B92270) ring. nih.gov The splitting patterns and coupling constants (J values) reveal the ortho, meta, and para relationships between the protons, confirming their positions on the pyridine ring.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon framework of the molecule. In the case of 5-(trifluoromethyl)picolinic acid, the spectrum in DMSO-d₆ exhibits a quartet at 123.23 ppm with a large C-F coupling constant (J = 272.8 Hz), which is characteristic of the trifluoromethyl (CF₃) group. nih.gov Other signals at 124.73 ppm, 127.30 ppm (quartet, J = 32.7 Hz), 135.12 ppm (quartet, J = 3.5 Hz), 146.24 ppm (quartet, J = 3.8 Hz), 151.98 ppm, and 165.13 ppm correspond to the various carbon atoms in the pyridine ring and the carboxylic acid group. nih.gov
¹⁹F NMR (Fluorine-19 NMR): ¹⁹F NMR is highly sensitive to the chemical environment of fluorine atoms. icpms.cz For 5-(trifluoromethyl)picolinic acid in DMSO-d₆, a sharp singlet is observed at -61.35 ppm, which is a characteristic chemical shift for a CF₃ group attached to an aromatic ring. nih.gov The absence of coupling in the ¹⁹F spectrum indicates that there are no other fluorine atoms within a few bonds' distance. The chemical shift dispersion in ¹⁹F NMR is significantly larger than in ¹H NMR, which helps in resolving signals from different fluorine-containing groups. icpms.cz
Interactive Data Table: NMR Data for 5-(trifluoromethyl)picolinic acid
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 8.21 | d | 8.0 | Aromatic CH |
| ¹H | 8.37 | dd | 8.2, 2.0 | Aromatic CH |
| ¹H | 9.07 | s | - | Aromatic CH |
| ¹³C | 123.23 | q | 272.8 (C-F) | CF₃ |
| ¹³C | 124.73 | s | - | Aromatic CH |
| ¹³C | 127.30 | q | 32.7 (C-F) | Aromatic C-CF₃ |
| ¹³C | 135.12 | q | 3.5 (C-F) | Aromatic CH |
| ¹³C | 146.24 | q | 3.8 (C-F) | Aromatic CH |
| ¹³C | 151.98 | s | - | Aromatic C-COOH |
| ¹³C | 165.13 | s | - | COOH |
| ¹⁹F | -61.35 | s | - | CF₃ |
Data obtained for 5-(trifluoromethyl)picolinic acid in DMSO-d₆. nih.gov
Mass Spectrometry Techniques (e.g., HRMS, LC-MS) in Compound Characterization
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely employed for the characterization of novel compounds like this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. mdpi.com This technique is particularly useful for analyzing complex mixtures and for pharmacokinetic studies. mdpi.comnih.gov The LC system separates the components of a mixture, and the MS detector provides mass information for each component as it elutes from the column. mdpi.com An LC-MS/MS method can be developed for the simultaneous determination of a parent drug and its metabolites in biological fluids like plasma. mdpi.com This involves monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM) to achieve high sensitivity and selectivity. mdpi.comnih.gov For example, a method was developed to measure trifluridine (B1683248) and its metabolites, with a lower limit of quantification (LLOQ) of 5 ng/mL. mdpi.com
Interactive Data Table: HRMS Data for Related Compounds
| Compound Formula | Ion Type | Calculated m/z | Found m/z |
| C₂₂H₁₈NO | [M+H]⁺ | 312.1383 | 312.1385 |
| C₂₉H₂₃F₃NO | [M+H]⁺ | 458.1726 | 458.1718 |
| C₂₅H₂₆NO | [M+H]⁺ | 356.2009 | 356.2005 |
| C₃₀H₂₈NO₃ | [M+H]⁺ | 450.2064 | 450.2066 |
Data from various compounds illustrating the accuracy of HRMS. acs.orgacs.org
X-ray Diffraction Studies for Solid-State Structure and Intermolecular Interactions
A study on the crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate revealed that the molecule crystallizes with a water molecule. nih.govnih.govresearchgate.net The crystal structure confirms the para-positioning of the trifluoromethyl group relative to the carboxylic acid group on the pyridine ring. nih.gov The bond lengths and angles within the pyridine ring are consistent with those of other pyridine derivatives. nih.gov
The crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate showcases an extensive hydrogen-bonding network. nih.govnih.govresearchgate.net The carboxylic acid group and the bridging water molecule form a centrosymmetric dimer with an R₄⁴(12) graph-set notation. nih.govnih.gov The O-H···O hydrogen bond distance between the carboxylic acid and the water molecule is 2.5219(11) Å, and the O-H···O distance between the water molecule and the carbonyl oxygen is 2.8213(11) Å. nih.govnih.gov
These dimers are further connected into a two-dimensional sheet through additional hydrogen bonds between the water molecule and the pyridine nitrogen atom (O-H···N distance of 2.8455(11) Å) and another carbonyl oxygen. nih.govnih.govresearchgate.net This creates a bilayer structure with a hydrophilic core containing the water molecules and hydrogen bonds, and a more hydrophobic exterior where the trifluoromethyl groups are located. researchgate.net The sheets are then held together by van der Waals forces, including C-H···F and F···F interactions. nih.govresearchgate.net
Interactive Data Table: Hydrogen Bond Geometry in 5-(trifluoromethyl)picolinic acid monohydrate
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| O1-H1···O1W | 0.92(2) | 1.60(2) | 2.5219(11) | 174(2) |
| O1W-H2W···O2ⁱ | 0.808(19) | 2.038(19) | 2.8213(11) | 163.2(17) |
| O1W-H1W···O2ⁱⁱ | 0.859(19) | 2.615(18) | 3.1769(11) | 124.1(13) |
| O1W-H1W···Nⁱⁱ | 0.859(19) | 2.008(18) | 2.8455(11) | 164.5(16) |
Symmetry codes: (i) x+1, -y+1, z+1/2; (ii) x+1, y-1/2, -z+3/2. researchgate.net
Co-crystallization is a technique used to form a crystalline solid that contains two or more different molecules in a stoichiometric ratio. olemiss.edu This can be used to modify the physicochemical properties of a compound, such as solubility and stability. While specific co-crystallization studies involving this compound were not found, the related compound picolinamide (B142947) has been investigated for its co-crystal forming ability. researchgate.net Picolinamide is known to be less prone to forming co-crystals compared to its isomers, nicotinamide (B372718) and isonicotinamide. researchgate.net This has been attributed to the close proximity of the amide hydrogen and the heterocyclic nitrogen, which can lead to a cancellation of their electrostatic potentials, thereby reducing the likelihood of hydrogen bond formation with co-formers. researchgate.net However, co-crystals of picolinamide with certain carboxylic acids have been successfully prepared and characterized. researchgate.net These studies provide a basis for potential co-crystallization strategies for this compound to tailor its solid-state properties.
Computational and Theoretical Investigations of 5 Trifluoromethoxy Picolinamide
Quantum Mechanical Studies and Density Functional Theory (DFT) Calculations
Quantum mechanical studies, particularly those employing Density Functional Theory (TFD), have become indispensable tools for investigating the molecular properties of compounds like 5-(Trifluoromethoxy)picolinamide. nih.govaps.org DFT methods are valued for their balance of accuracy and computational efficiency, making them well-suited for studying complex molecules. nih.govspectroscopyonline.com
The core principle of DFT is that the total energy of a system is a unique functional of its electron density. bamu.ac.in This approach avoids the complexities of solving the many-body Schrödinger equation by focusing on the electron density instead. nih.govbamu.ac.in Modern DFT calculations are typically performed using the Kohn-Sham (KS) approach, which simplifies the problem by constructing a non-interacting system that yields the same electron density as the real system. nih.gov
Various functionals are used within the DFT framework, with the choice of functional impacting the accuracy of the results. spectroscopyonline.com Common functionals include the Local Density Approximation (LDA), Generalized Gradient Approximation (GGA) functionals like BP86 and PBE, and hybrid functionals such as B3LYP, which incorporates a portion of exact exchange from Hartree-Fock theory. nih.govspectroscopyonline.com The selection of an appropriate basis set is also critical for obtaining reliable results in DFT simulations. spectroscopyonline.com For many chemical systems, hybrid functionals like B3LYP have demonstrated good performance for a wide range of properties. nih.gov
Conformational Analysis and Stability Studies
Conformational analysis is a critical aspect of understanding the three-dimensional structure of a molecule and its influence on physical and chemical properties. For this compound, computational methods can be used to identify the most stable conformations by exploring the potential energy surface of the molecule. This involves rotating different parts of the molecule, such as the trifluoromethoxy and picolinamide (B142947) groups, to find the arrangements with the lowest energy. nih.govnih.gov
Stability studies, guided by regulatory bodies like the FDA and EMA, are essential for determining the shelf-life and appropriate storage conditions for pharmaceutical compounds. fda.goveuropa.eu These studies evaluate how a substance's physical, chemical, biological, and microbiological attributes change over time under various environmental conditions, including temperature, humidity, and light. europa.eupaho.org While experimental testing is the cornerstone of stability assessment, computational models can provide initial insights into potential degradation pathways and the intrinsic stability of the molecule. fda.goveuropa.eu
Key parameters evaluated in stability studies include:
Physical properties: Appearance, crystalline form, particle size, and solubility. fda.gov
Chemical properties: Potency, presence of degradation products, and pH. fda.gov
Microbiological attributes: Sterility and preservative effectiveness. europa.eu
The data from these studies are used to establish a recommended shelf-life and storage conditions to ensure the quality, safety, and efficacy of the product throughout its lifecycle. paho.org
Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful tool used to predict the reactivity of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic or basic character. youtube.comlibretexts.org Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic or acidic nature. youtube.comlibretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. researchgate.net A smaller gap suggests that the molecule can be more easily excited, indicating higher reactivity. bamu.ac.in The distribution of the HOMO and LUMO across the molecule can reveal the most probable sites for electrophilic and nucleophilic attack. nih.gov For instance, in a reaction, the region of the molecule where the HOMO is concentrated will likely be the site of electron donation, while the area with the highest LUMO density will be the site of electron acceptance. youtube.com
Table 1: Key Concepts in Frontier Molecular Orbital Theory
| Term | Description |
| HOMO | Highest Occupied Molecular Orbital; associated with the molecule's ability to donate electrons (nucleophilicity). |
| LUMO | Lowest Unoccupied Molecular Orbital; associated with the molecule's ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; a smaller gap generally indicates higher reactivity. |
Electrostatic Potential (MEP) Surface Analysis
Molecular Electrostatic Potential (MEP) surface analysis is a computational technique that provides a visual representation of the charge distribution within a molecule. researchgate.net The MEP map is plotted onto the electron density surface of the molecule, using a color scale to indicate regions of different electrostatic potential.
Typically, red colors signify regions of negative electrostatic potential, which are rich in electrons and are likely sites for electrophilic attack. researchgate.net Blue colors indicate areas of positive electrostatic potential, which are electron-deficient and are susceptible to nucleophilic attack. researchgate.net Green and yellow areas represent regions of intermediate or neutral potential.
By examining the MEP surface of this compound, one can identify the electron-rich and electron-poor regions. This information is valuable for predicting intermolecular interactions, such as hydrogen bonding and halogen bonding, and for understanding how the molecule will interact with other molecules, including biological targets like receptors and enzymes. researchgate.netresearchgate.net For example, the negative potential regions around the oxygen and nitrogen atoms of the amide group and the trifluoromethoxy group would be expected to be primary sites for interaction with electrophiles.
Spectroscopic Property Prediction through Computational Methods
Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules, which can then be compared with experimental data for validation. spectroscopyonline.com These predictions are valuable for interpreting experimental spectra and for understanding the relationship between molecular structure and spectroscopic behavior.
Commonly predicted spectroscopic properties include:
Vibrational Spectra (Infrared and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. spectroscopyonline.com This information helps in the assignment of experimental IR and Raman bands to specific vibrational modes of the molecule.
Electronic Spectra (UV-Visible): Time-dependent DFT (TD-DFT) is a powerful method for predicting the electronic absorption spectra of molecules. researchgate.net It can calculate the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, providing insight into the electronic transitions occurring within the molecule. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectra: Computational methods can predict the chemical shifts of different nuclei (e.g., ¹H, ¹³C, ¹⁹F) in a molecule. These predictions can aid in the interpretation of complex NMR spectra and the structural elucidation of new compounds.
The accuracy of these predictions depends on the chosen level of theory (functional) and basis set. spectroscopyonline.com By comparing the calculated spectra with experimental results, researchers can gain a deeper understanding of the molecular structure and electronic properties of this compound.
Applications of 5 Trifluoromethoxy Picolinamide As a Chemical Building Block
Role as an Intermediate in the Synthesis of Complex Organic Molecules
5-(Trifluoromethoxy)picolinamide serves as a crucial intermediate in the synthesis of more elaborate organic molecules, primarily by leveraging its core pyridine (B92270) structure for further functionalization. A practical synthetic route has been developed for nicotinic acid and nicotinamide (B372718) featuring a trifluoromethoxy group at the 5-position, underscoring its accessibility for broader use. researchgate.net The related compound, 3-bromo-5-trifluoromethoxypyridine, has been identified as an effective synthon for palladium-catalyzed coupling reactions, which are fundamental for constructing complex molecular frameworks. researchgate.net
The picolinamide (B142947) functional group is well-established as a directing group in transition metal-catalyzed reactions, enabling the functionalization of otherwise unreactive C-H bonds. This capability allows for the direct introduction of new carbon-carbon and carbon-heteroatom bonds, providing a streamlined path to complex structures. Furthermore, the amide portion of the molecule can be hydrolyzed or transformed into other functional groups, adding to its synthetic versatility. Research on related trifluoromethyl pyrimidine (B1678525) derivatives has shown that amide moieties can be readily incorporated into multi-step syntheses to produce diverse libraries of bioactive compounds. nih.gov
Table 1: Potential Transformations Using the 5-(Trifluoromethoxy)pyridine Scaffold
| Reaction Type | Precursor | Potential Coupling Partner | Product Type |
|---|---|---|---|
| Suzuki Coupling | This compound derivative (halogenated) | Arylboronic Acids | Biaryl Compounds |
| C-H Arylation | This compound | Aryl Halides | Arylated Picolinamides |
| Amide Hydrolysis | This compound | Water/Acid or Base | 5-(Trifluoromethoxy)picolinic acid |
Utilization in the Construction of Functionalized Heterocyclic Systems
The this compound scaffold is a valuable starting point for the synthesis of functionalized heterocyclic systems, which are core structures in a vast number of pharmaceuticals and agrochemicals. nih.govmdpi.com The construction of these systems can be achieved through various synthetic strategies that build upon the picolinamide core.
One key approach involves the cyclocondensation of picolinamide derivatives with other reagents. For instance, strategies used for synthesizing trifluoromethylated pyrimido[1,2-b]indazole derivatives involve the condensation of an amino-heterocycle with a β-ketoester, a reaction pathway adaptable to derivatives of this compound. nih.gov Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, on a halogenated version of the picolinamide can append other heterocyclic rings or functional groups. researchgate.netnih.gov
Research on related picolinamides has demonstrated their utility in palladium-catalyzed reactions to construct complex pyrrolidines from simple alkenes. nih.gov The picolinamide moiety is essential for this reactivity, suggesting that this compound could be employed in similar intramolecular cyclizations to create novel nitrogen-containing heterocycles. The trifluoromethoxy group in these structures would offer modified electronic properties and increased lipophilicity, potentially enhancing biological activity or tuning material properties. nih.gov
Development of Picolinamide-Supported Catalytic Systems
The picolinamide functional group can act as a bidentate ligand, coordinating with a metal center through both the pyridine and amide nitrogen atoms. This chelating ability allows molecules like this compound to serve as ligands in the development of novel catalytic systems. While specific research on this compound as a catalyst support is nascent, the principle is well-established with other picolinamide derivatives.
Picolinamide-supported complexes have been synthesized and studied for their photoluminescence properties, indicating their capacity to form stable coordination compounds with metals. nih.gov In catalysis, such ligands are crucial for controlling the reactivity and selectivity of a metal-catalyzed reaction. For example, nickel-catalyzed three-component reactions to form complex enamines have utilized various nitrogen sources, with picolinamide being a noted substrate class. acs.orgacs.org
The introduction of the electron-withdrawing trifluoromethoxy group at the 5-position of the pyridine ring would electronically modify the ligand. nih.gov This modification can influence the electron density at the metal center, thereby tuning the catalytic activity, stability, and selectivity of the resulting complex. This strategy is fundamental in catalyst design, allowing for the fine-tuning of a catalyst's performance for specific chemical transformations.
Table 2: Potential Catalytic Applications of Picolinamide-Based Ligands
| Metal | Reaction Type | Role of Picolinamide Ligand |
|---|---|---|
| Palladium (Pd) | C-H Activation, Cross-Coupling | Directing Group, Stabilizing Ligand nih.gov |
| Nickel (Ni) | Carboamination of Alkynes | Substrate/Ligand, Controls Selectivity acs.orgacs.org |
| Boron (B) | Lewis Acid Catalysis | Chelating Ligand in Organoboron Complexes nih.gov |
Derivatization for Material Science Research
The unique properties of the trifluoromethoxy (OCF3) group make it a valuable substituent in the design of advanced functional materials. nih.gov The derivatization of this compound is a promising avenue for creating novel materials for electronics and other applications. The OCF3 group is known to increase lipophilicity and metabolic stability while also influencing physical properties such as melting point, boiling point, and dielectric constant. nih.gov These characteristics are highly desirable in the design of materials like liquid crystals and organic semi-conductors. nih.gov
Furthermore, the picolinamide scaffold itself is a building block for functional materials. Research has shown that picolinamide-supported tetracoordinated organoboron complexes can exhibit aggregation-induced emission (AIE). nih.gov AIE is a highly sought-after photophysical phenomenon where materials are non-emissive in solution but become highly luminescent in the aggregated or solid state. This property is critical for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging.
By combining the AIE-active potential of the picolinamide framework with the property-modifying effects of the trifluoromethoxy group, derivatives of this compound could be synthesized to create a new class of AIE-active materials. The derivatization might involve converting the amide to form part of a larger conjugated system or using it as a ligand to coordinate with emissive metal centers.
Table 3: Properties Conferred by the OCF3 Group and Their Relevance in Material Science
| Property | Conferred by OCF3 Group | Potential Material Application | Source |
|---|---|---|---|
| High Lipophilicity | Enhances solubility in organic media and transport in biological systems. | Organic electronics, drug delivery systems. | nih.gov |
| High Electronegativity | Increases metabolic stability and alters electronic character. | Stable organic semiconductors, OLEDs. | nih.gov |
| Orthogonal Orientation | The OCF3 group lies orthogonal to the aromatic ring plane. | Can provide additional binding affinity in molecular complexes. | nih.gov |
| Low Dielectric Constant | Reduces the dielectric constant of the material. | Insulating layers in microelectronics, low-k dielectrics. | nih.gov |
Future Research Directions and Unexplored Avenues
Novel Synthetic Routes and Catalyst Development
The development of more efficient and sustainable synthetic methodologies for 5-(Trifluoromethoxy)picolinamide is a primary research goal. While classical methods exist, future work should focus on novel catalytic systems that offer improved yields, selectivity, and milder reaction conditions.
A promising area of investigation is the use of earth-abundant metal catalysts. For instance, nickel-catalyzed three-component carboamination reactions have been shown to be effective for the synthesis of complex enamines from internal alkynes. acs.orgacs.org Adapting such a strategy could provide a novel and efficient route to derivatives of this compound. This approach could involve the carboamination of a suitably substituted alkyne with an organoboronic acid and an amine source, catalyzed by a nickel complex. acs.orgacs.org Researchers could explore various nickel precatalysts and ligands to optimize the reaction, as different ligand environments can significantly impact reaction efficiency and selectivity. acs.org
Further research could focus on developing catalysts specifically tailored for the trifluoromethoxylation step, a key transformation in the synthesis of the parent compound. Exploring new reagents and catalytic systems for the introduction of the -OCF₃ group onto the pyridine (B92270) ring could lead to more direct and cost-effective synthetic pathways.
Table 1: Potential Novel Catalytic Approaches for Synthesis
| Catalytic System | Proposed Reaction | Potential Advantages | Key Research Focus |
| Nickel(II)/Phosphine Ligand | Three-component carboamination to form substituted picolinamide (B142947) derivatives. acs.orgacs.org | Use of earth-abundant metal; potential for high regio- and stereoselectivity; mild reaction conditions. acs.orgacs.org | Optimization of ligands (e.g., PPh₃, Dppe), base, and temperature to maximize yield and minimize byproducts. acs.org |
| Palladium(II) Trifluoroacetate | Sequential condensation of picolinamide with aldehydes. rsc.org | Rapid access to complex oxazole (B20620) derivatives from the picolinamide core; mild conditions. rsc.org | Exploring the substrate scope with various aldehydes and mechanistic studies to elucidate the role of the in-situ generated TFA. rsc.org |
| Copper/Photoredox Catalysis | Late-stage trifluoromethoxylation of a picolinamide precursor. | Access to novel analogs; potential for high functional group tolerance. | Development of novel photosensitizers and copper catalysts; optimization of reaction conditions for high efficiency. |
Advanced Mechanistic Studies of its Chemical Transformations
A detailed understanding of the reaction mechanisms governing the transformations of this compound is crucial for optimizing existing reactions and designing new ones. The picolinamide moiety is a well-established directing group for C-H functionalization, but the electronic influence of the 5-(trifluoromethoxy) substituent could lead to unique reactivity that warrants investigation.
Future research should employ a combination of experimental and computational techniques to probe these mechanisms.
Kinetic Studies: Analyzing reaction rates under various conditions can help determine the rate-limiting step and the roles of different components in the catalytic cycle.
Isotope Labeling Studies: Using isotopes, such as ¹⁸O, can trace the path of atoms through a reaction, providing definitive evidence for proposed mechanistic pathways, as demonstrated in studies of picolinamide reactions to form oxazoles. rsc.org
Computational Chemistry: Density Functional Theory (DFT) calculations can model reaction intermediates and transition states, offering insights into reaction energetics and pathways that are difficult to observe experimentally. nih.gov Such studies have been successfully applied to understand the common transimination step in pyridoxal-5'-phosphate-dependent enzymes, suggesting a similar approach could illuminate the transformations of this compound. nih.gov For instance, computational studies could clarify the preference for a cis-carbometalation pathway in nickel-catalyzed reactions. acs.org
Table 2: Techniques for Advanced Mechanistic Studies
| Technique | Objective | Potential Insights for this compound |
| In-situ Spectroscopy (NMR, IR) | To identify and characterize transient intermediates in a reaction mixture. | Elucidation of the structure of metal-picolinamide complexes during C-H activation. |
| ¹⁸O Isotope Labeling | To trace the origin of oxygen atoms in the final product. rsc.org | Confirming pathways in hydrolysis or condensation reactions involving the amide group. rsc.org |
| Density Functional Theory (DFT) | To model reaction pathways, intermediates, and transition state energies. nih.gov | Understanding the electronic effect of the -OCF₃ group on the stability of intermediates and predicting reaction outcomes. nih.gov |
| Kinetic Isotope Effect (KIE) Studies | To determine if a specific C-H bond is broken in the rate-determining step. | Proving the involvement of C-H activation in directed functionalization reactions. |
Exploration of Supramolecular Chemistry and Self-Assembly
The structural features of this compound—specifically the hydrogen-bond-donating and -accepting amide group, the coordinating pyridine nitrogen, and the potentially interactive trifluoromethoxy group—make it an intriguing candidate for supramolecular chemistry and self-assembly studies. rsc.org This avenue remains largely unexplored.
Future research could investigate how this molecule interacts with itself and other molecules to form ordered, non-covalent structures.
Crystal Engineering: Systematic studies of the crystal structures of this compound and its derivatives could reveal common hydrogen-bonding motifs and other intermolecular interactions, such as halogen bonding involving the fluorine atoms.
Host-Guest Chemistry: The molecule could be explored as a guest for macrocyclic hosts like cyclodextrins or cucurbiturils. nih.govnih.gov Encapsulation within a host could modify its solubility, stability, and reactivity, opening doors for new applications in materials science or drug delivery. nih.govnih.gov
Self-Assembly into Nanostructures: By analogy with other amphiphilic molecules, derivatives of this compound could be designed to self-assemble into nanofibers, vesicles, or gels. rsc.org For example, attaching a hydrophobic alkyl chain could induce amphiphilicity, leading to the formation of ordered nanostructures in solution. rsc.org
Table 3: Potential Supramolecular Interactions and Applications
| Molecular Feature | Potential Non-Covalent Interaction | Possible Supramolecular Structure | Potential Application Area |
| Amide Group (-CONH₂) | Hydrogen Bonding (N-H···O, N-H···N) | 1D chains, 2D sheets | Crystal engineering, functional materials |
| Pyridine Nitrogen | Metal Coordination, Hydrogen Bonding | Metal-organic frameworks (MOFs), coordination polymers | Catalysis, gas storage |
| Trifluoromethoxy Group (-OCF₃) | Halogen Bonding (C-F···X), Dipolar Interactions | Controlled solid-state packing | Materials science, liquid crystals |
| Entire Molecule | Host-Guest Interactions | Inclusion complexes with cyclodextrins or cucurbiturils. nih.gov | Enhanced solubility, controlled release systems. nih.gov |
Integration into Flow Chemistry and Automated Synthesis Platforms
To accelerate the discovery and development of new applications for this compound and its derivatives, modern synthesis technologies should be employed. Flow chemistry and automated synthesis offer significant advantages over traditional batch methods in terms of speed, safety, efficiency, and scalability. mdpi.comuc.ptdurham.ac.uk
Flow Chemistry: Converting the synthesis of this compound to a continuous flow process could enable safer handling of hazardous reagents, precise control over reaction parameters (temperature, pressure, and residence time), and easier scale-up. mdpi.comuc.ptnih.gov Multi-step sequences, including reaction, in-line purification, and analysis, can be integrated into a single, streamlined process. uc.ptresearchgate.net This approach is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates. uc.pt
Automated Synthesis: Automated platforms can be used to rapidly synthesize libraries of this compound derivatives by systematically varying substituents. chemrxiv.org This high-throughput approach, when combined with automated screening, can significantly accelerate the identification of compounds with desired properties for medicinal chemistry or materials science. durham.ac.ukresearchgate.net Automated systems improve reproducibility and reduce the need for manual labor, freeing up researchers to focus on experimental design and data analysis. chemrxiv.orgnih.gov
Table 4: Comparison of Synthesis Platforms
| Parameter | Batch Synthesis | Flow Chemistry | Automated Synthesis |
| Scale | Milligram to Kilogram | Milligram to Multi-ton uc.pt | Milligram to Gram chemrxiv.org |
| Safety | Lower (risk of thermal runaway) | Higher (small reaction volumes, superior heat transfer) uc.pt | Higher (enclosed system, reduced manual handling) chemrxiv.org |
| Reproducibility | Moderate | High (precise parameter control) uc.pt | High (robotic precision) nih.gov |
| Optimization Speed | Slow (sequential experiments) | Fast (rapid parameter screening) | Very Fast (parallel library synthesis) beilstein-journals.org |
| Integration | Difficult (requires manual workup between steps) | Easy (in-line purification and analysis) researchgate.net | Seamless (programmed multi-step sequences) researchgate.net |
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for confirming the structure and purity of 5-(Trifluoromethoxy)picolinamide?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) and High-Resolution Mass Spectrometry (HRMS) are critical for structural confirmation. For purity assessment, reverse-phase HPLC with UV detection (>98% purity threshold) is commonly used. Ensure deuterated solvents (e.g., DMSO-d6) are employed for NMR to avoid signal interference, and calibrate HRMS with internal standards for accuracy .
Q. What synthetic routes are employed for preparing this compound?
- Methodological Answer : Key steps include:
- Intermediate Synthesis : Introduce the trifluoromethoxy group via nucleophilic substitution or cross-coupling reactions (e.g., using CuI catalysts for aryl halide intermediates).
- Amide Formation : Couple the picolinic acid derivative with appropriate amines using EDCI/HOBt or DCC as coupling agents.
- Optimization : Adjust reaction temperature (60–100°C) and solvent polarity (DMF or THF) to enhance yield. Monitor progress via TLC or LCMS .
Q. How should this compound be stored to maintain stability?
- Methodological Answer : Store under inert gas (argon) at 2–8°C in airtight, light-resistant containers. Pre-purge storage vials with nitrogen to minimize hydrolysis of the trifluoromethoxy group. Conduct periodic stability tests via HPLC to detect degradation products (e.g., free picolinic acid) .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in reported biological activities of this compound derivatives?
- Methodological Answer : Perform single-crystal X-ray diffraction (SCXRD) to determine solid-state conformation. Analyze intermolecular interactions (e.g., C–H⋯F hydrogen bonds, π-π stacking) that may influence solubility or receptor binding. Compare experimental data (e.g., unit cell parameters, space group P21/n) with computational models to identify polymorphic variations that affect activity .
Q. What strategies address contradictory SAR findings in trifluoromethoxy-containing analogs?
- Methodological Answer :
- Data Normalization : Standardize assay conditions (e.g., cell lines, IC50 measurement protocols) to minimize variability.
- Meta-Analysis : Use cheminformatics tools (e.g., MOE, Schrödinger) to cluster compounds by substituent effects (e.g., steric bulk of the trifluoromethoxy group).
- Probe Electronic Effects : Conduct Hammett analysis to correlate substituent σ values with activity trends, isolating electronic contributions from steric factors .
Q. How can computational modeling predict the binding affinity of this compound derivatives?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Glide to simulate ligand-receptor interactions, focusing on hydrophobic pockets accommodating the trifluoromethoxy group.
- MD Simulations : Run 100-ns molecular dynamics trajectories (AMBER/CHARMM force fields) to assess binding stability. Validate predictions with SPR or ITC experiments .
Q. What methodologies evaluate metabolic stability of this compound analogs?
- Methodological Answer :
- In Vitro Assays : Use liver microsomes (human/rat) with NADPH cofactors to measure half-life (t1/2). Monitor metabolite formation via LC-MS/MS.
- CYP Inhibition Screening : Employ fluorogenic substrates (e.g., CYP3A4) to assess isoform-specific inhibition. Prioritize analogs with low CYP liability for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
